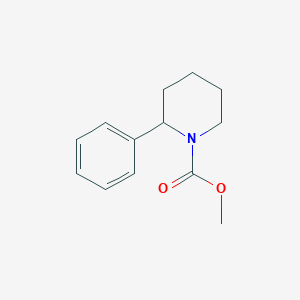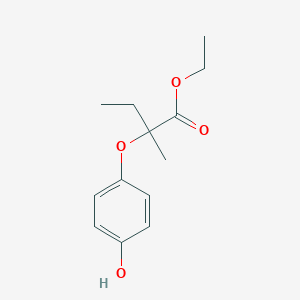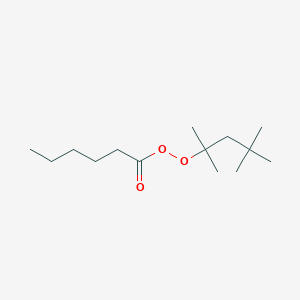![molecular formula C17H25NOSi B14246492 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- CAS No. 491613-11-7](/img/structure/B14246492.png)
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- is a derivative of 1H-indole-3-carboxaldehyde, which is a key intermediate in the synthesis of various biologically active compounds. This compound is part of the indole family, known for its significant role in medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .
準備方法
The synthesis of 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route includes the reaction of 1H-indole-3-carboxaldehyde with a silylating agent such as dimethylpropylsilyl chloride under appropriate conditions to introduce the silyl group . Industrial production methods often utilize similar strategies but on a larger scale, ensuring the purity and yield of the final product.
化学反応の分析
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols.
科学的研究の応用
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- has numerous applications in scientific research:
作用機序
The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- involves its interaction with various molecular targets and pathways. For instance, it can act as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Additionally, its carbonyl group can participate in nucleophilic addition reactions, forming intermediates that further react to produce biologically active compounds .
類似化合物との比較
1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: The parent compound, which lacks the silyl group and has different reactivity and applications.
1-Methylindole-3-carboxaldehyde: A methylated derivative with distinct chemical properties and uses.
Indole-3-acetic acid: A naturally occurring plant hormone with significant biological activities. The uniqueness of 1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]- lies in its silyl group, which imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
特性
CAS番号 |
491613-11-7 |
|---|---|
分子式 |
C17H25NOSi |
分子量 |
287.5 g/mol |
IUPAC名 |
1-[3-[dimethyl(propyl)silyl]propyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C17H25NOSi/c1-4-11-20(2,3)12-7-10-18-13-15(14-19)16-8-5-6-9-17(16)18/h5-6,8-9,13-14H,4,7,10-12H2,1-3H3 |
InChIキー |
WPVWHMYESFZCAK-UHFFFAOYSA-N |
正規SMILES |
CCC[Si](C)(C)CCCN1C=C(C2=CC=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
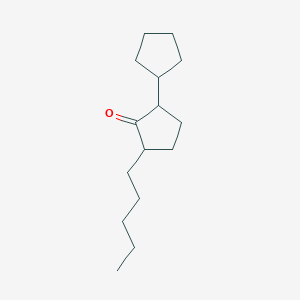
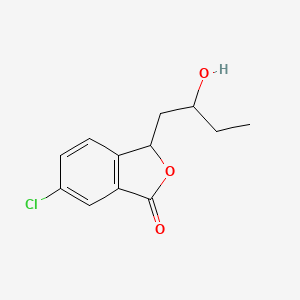
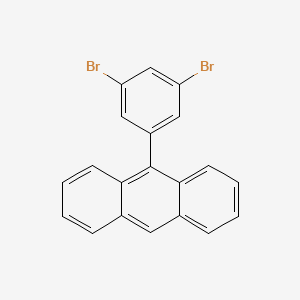
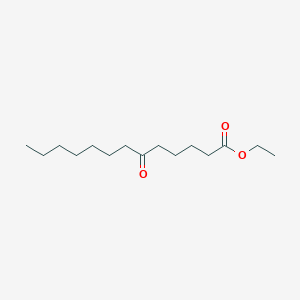
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
